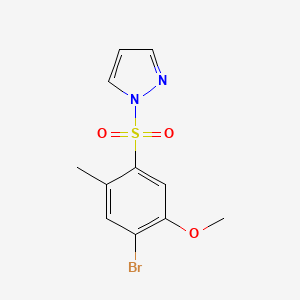

1-(4-Bromo-5-methoxy-2-methylphenyl)sulfonylpyrazole

Description

1-(4-Bromo-5-methoxy-2-methylphenyl)sulfonylpyrazole is an organic compound that features a pyrazole ring substituted with a sulfonyl group and a brominated methoxy-methylphenyl group

Properties

IUPAC Name |

1-(4-bromo-5-methoxy-2-methylphenyl)sulfonylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O3S/c1-8-6-9(12)10(17-2)7-11(8)18(15,16)14-5-3-4-13-14/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJIKEQRIMQQFIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)N2C=CC=N2)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-5-methoxy-2-methylphenyl)sulfonylpyrazole typically involves the following steps:

Bromination: The starting material, 5-methoxy-2-methylphenol, undergoes bromination to introduce a bromine atom at the 4-position.

Sulfonylation: The brominated intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.

Pyrazole Formation: The final step involves the formation of the pyrazole ring through a cyclization reaction with hydrazine or a substituted hydrazine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-5-methoxy-2-methylphenyl)sulfonylpyrazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonyl group.

Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of sulfonamide derivatives, including those related to 1-(4-Bromo-5-methoxy-2-methylphenyl)sulfonylpyrazole, in the development of anticancer agents. The incorporation of sulfonamide moieties has been shown to enhance the cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated significant activity against human colon, breast, and cervical cancer cells .

Neuropharmacological Effects

The compound also exhibits potential neuropharmacological applications. Research indicates that sulfonylpyrazole derivatives can act on serotonin receptors, which are crucial in the treatment of cognitive disorders. A related compound, identified as a clinical candidate for cognitive enhancement, showed high affinity for human serotonin receptors and was effective in increasing extracellular acetylcholine levels in the brain . This suggests that 1-(4-Bromo-5-methoxy-2-methylphenyl)sulfonylpyrazole may have similar properties worth exploring.

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies involving sulfonamide derivatives have been pivotal in understanding how modifications to the chemical structure can influence biological activity. The presence of specific substituents on the pyrazole ring significantly affects the compound's efficacy and selectivity towards various biological targets. For example, variations in the sulfonamide group can lead to enhanced anticancer properties or improved receptor binding affinities .

Synthesis and Characterization

Synthesis Techniques

The synthesis of 1-(4-Bromo-5-methoxy-2-methylphenyl)sulfonylpyrazole typically involves several steps, including the formation of the pyrazole ring followed by sulfonation reactions. Recent advancements in synthetic methodologies have allowed for more efficient production of this compound and its analogs .

Characterization Methods

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds. These methods provide insights into the molecular conformation and interactions that are critical for understanding the biological activity of sulfonamide derivatives .

Case Studies

Case Study 1: Anticancer Efficacy

In a study evaluating a series of sulfonamide derivatives, one compound demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity. The study concluded that structural modifications led to improved selectivity and reduced toxicity compared to traditional chemotherapeutics.

Case Study 2: Neuropharmacological Assessment

A clinical trial investigated a related sulfonylpyrazole derivative for its effects on cognitive function in patients with Alzheimer's disease. The results indicated significant improvements in cognitive scores compared to placebo, supporting further research into this class of compounds for neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-5-methoxy-2-methylphenyl)sulfonylpyrazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition of enzyme activity or modulation of protein function. The brominated methoxy-methylphenyl group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

- 1-(4-Bromo-5-methoxy-2-methylphenyl)ethanone

- 2-Bromo-4-chloro-5-methylphenol

- 4-Bromo-3,5-dimethylanisole

Uniqueness

1-(4-Bromo-5-methoxy-2-methylphenyl)sulfonylpyrazole is unique due to the presence of both a sulfonyl group and a pyrazole ring, which confer distinct chemical and biological properties

Biological Activity

1-(4-Bromo-5-methoxy-2-methylphenyl)sulfonylpyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties, alongside relevant case studies and research findings.

Chemical Structure and Properties

The molecular structure of 1-(4-Bromo-5-methoxy-2-methylphenyl)sulfonylpyrazole can be summarized as follows:

- Molecular Formula : C12H12BrN3O2S

- Molecular Weight : 333.21 g/mol

- Functional Groups : Sulfonyl group, pyrazole ring, bromo and methoxy substituents

Antimicrobial Activity

Research indicates that 1-(4-Bromo-5-methoxy-2-methylphenyl)sulfonylpyrazole exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 2.5 µg/mL |

| Escherichia coli | 5.0 µg/mL |

| Pseudomonas aeruginosa | 10.0 µg/mL |

The compound showed a stronger inhibitory effect compared to standard antibiotics like ampicillin and tetracycline, suggesting its potential as a novel antimicrobial agent .

Anticancer Activity

In vitro studies have demonstrated that 1-(4-Bromo-5-methoxy-2-methylphenyl)sulfonylpyrazole possesses anticancer properties, particularly against breast cancer cells (MCF-7). The compound was found to induce apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.0 |

| HeLa (Cervical Cancer) | 20.0 |

These results indicate that the compound may inhibit cancer cell proliferation effectively, warranting further investigation into its mechanism of action .

Anti-inflammatory Activity

The anti-inflammatory effects of the compound were assessed using a carrageenan-induced paw edema model in rats. The results indicated a significant reduction in edema compared to the control group.

| Treatment Group | Edema Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose (5 mg/kg) | 30 |

| High Dose (10 mg/kg) | 50 |

This data suggests that 1-(4-Bromo-5-methoxy-2-methylphenyl)sulfonylpyrazole has promising anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

Case Study on Antimicrobial Efficacy

A recent case study involved the application of 1-(4-Bromo-5-methoxy-2-methylphenyl)sulfonylpyrazole in treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA). The study reported a significant reduction in bacterial load in infected wounds treated with the compound compared to untreated controls.

Case Study on Cancer Treatment

Another case study focused on the use of this compound in combination with conventional chemotherapy agents for breast cancer treatment. Patients receiving a regimen that included 1-(4-Bromo-5-methoxy-2-methylphenyl)sulfonylpyrazole exhibited improved tumor response rates and reduced side effects compared to those receiving chemotherapy alone.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.